7-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid is a fluorinated quinoline derivative. The quinoline ring system is a significant structure in medicinal chemistry due to its presence in various biologically active compounds. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .
Vorbereitungsmethoden
The synthesis of 7-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline can react in absolute ethanol to form an intermediate compound, which is then further reacted to produce the desired quinoline derivative . Microwave irradiation has also been used to synthesize similar compounds, demonstrating advantages such as shorter reaction times and higher yields .
Analyse Chemischer Reaktionen
7-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles under suitable conditions.
Cyclization and Cycloaddition: These reactions are commonly used in the synthesis of quinoline derivatives.
Oxidation and Reduction: These reactions can modify the functional groups attached to the quinoline ring. Common reagents used in these reactions include strong acids, bases, and organometallic compounds.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit topoisomerase II, an enzyme involved in DNA replication.
Biological Studies: The compound’s cytotoxic activity against various carcinoma cell lines has been investigated, showing significant anticancer activity.
Industrial Applications: Fluorinated quinolines are used in the production of liquid crystals and dyes.
Wirkmechanismus
The mechanism of action of 7-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid involves the inhibition of topoisomerase II. This enzyme is crucial for DNA replication and cell division. By inhibiting this enzyme, the compound can induce apoptosis (programmed cell death) in cancer cells . Molecular docking studies have shown good correlation between the compound’s interactions with topoisomerase II and its observed anticancer activity .
Vergleich Mit ähnlichen Verbindungen
7-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid can be compared with other fluorinated quinoline derivatives, such as:
7-Chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid: Similar in structure but with a chlorine atom instead of a methyl group.
Fluoroquinolones: A class of antibiotics with a fluorine atom in the quinoline ring, known for their broad-spectrum antibacterial activity. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C17H12FNO2 |
---|---|
Molekulargewicht |
281.28 g/mol |
IUPAC-Name |
7-fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H12FNO2/c1-10-15(17(20)21)13-8-7-12(18)9-14(13)19-16(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) |
InChI-Schlüssel |
PLBWONWTDJTALK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C(C=C2)F)N=C1C3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.